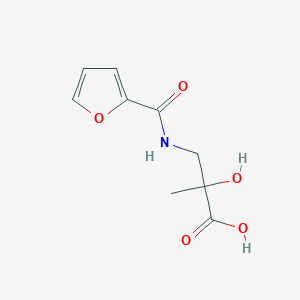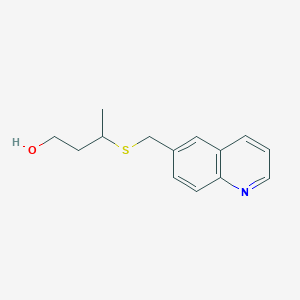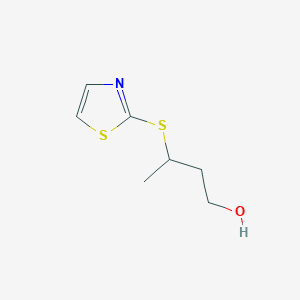
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as FCAMPA, is a chemical compound used in scientific research for its ability to activate protein kinase A (PKA) and enhance synaptic transmission. FCAMPA is a derivative of the neurotransmitter cAMP and has been studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.
作用機序
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid works by mimicking the action of cAMP, a neurotransmitter involved in neuronal signaling. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid binds to the regulatory subunit of PKA, causing the catalytic subunit to dissociate and become active. This leads to an increase in PKA activity and enhances synaptic transmission. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for learning and memory.
Biochemical and Physiological Effects
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. In addition to enhancing synaptic transmission, 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been shown to increase the density of dendritic spines, which are important for synaptic plasticity and learning and memory.
実験室実験の利点と制限
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a highly potent and selective activator of PKA, making it a useful tool for studying the role of PKA in neuronal function. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid is also stable and can be stored for long periods of time. However, 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has some limitations. It is expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid also has a short half-life, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for the study of 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid. One area of research is the potential use of 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid in treating neurological disorders such as Alzheimer's disease and schizophrenia. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to improve memory and cognitive function in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of new 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid derivatives with improved potency and selectivity. Finally, 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid could be used as a tool to study the role of PKA in other physiological processes, such as metabolism and cancer.
合成法
The synthesis of 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of 2,3,5-tri-O-benzoyl-D-ribose with furan-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-hydroxysuccinimide and 2,2-dimethoxypropane to form the final product, 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
科学的研究の応用
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid is primarily used in scientific research to activate PKA and enhance synaptic transmission. PKA is a key enzyme involved in regulating neuronal function and is important for learning and memory. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia. 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has also been studied for its potential in treating depression and anxiety.
特性
IUPAC Name |
3-(furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXZNROFFRBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)


![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)